molecular formula C6H7ClN2O B048133 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride CAS No. 113100-61-1

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

Cat. No. B048133
M. Wt: 158.58 g/mol
InChI Key: LQXIVMYOLYCNMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole compounds involves various strategies, including cycloaddition reactions and aminoalkylation. For example, a series of new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles were synthesized via a [3 + 2] cycloaddition reaction from 1-aryl-1H-pyrazole-4-carbonitriles, showcasing a method that could potentially be adapted for synthesizing 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (Santos et al., 2012).

Molecular Structure Analysis

X-ray diffraction studies provide insights into the molecular structure of pyrazole derivatives. For example, the crystal structure of 1-(1′,3′-dimethyl-5′-chloropyrazol-4′-carbonyl)-3-(2′-chlorophenyl)-5-amino-4-cyanopyrazole revealed specific details about the planarity and dihedral angles within the molecule, which are crucial for understanding the reactivity and interaction of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (Zhang et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives includes various functionalization reactions, such as the formation of pyrazolyl complexes with metals. For instance, the synthesis and characterization of pyrazole ligands that react with Rhodium(I) complexes highlight the versatility of pyrazole derivatives in coordination chemistry, which extends to the chemical behavior of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (Esquius et al., 2000).

Scientific Research Applications

Specific Scientific Field

Organic Chemistry

Summary of the Application

Pyrazole derivatives are synthesized from various precursors and are used in forming various fused systems, predominantly bicyclic cores . They are also synthesized from (hetero)arenes and carboxylic acids .

Methods of Application or Experimental Procedures

One method involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium. Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile .

Results or Outcomes

This method is metal-free, cost-effective, and atom-efficient with excellent yield (98–99%). This process serves as a robust and scalable tool for the synthesis of valuable and versatile precursors (nitriles) .

Applications of Pyrazole Derivatives

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure. They have diverse and valuable synthetical, biological, and photophysical properties .

Methods of Application or Experimental Procedures

The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Results or Outcomes

More complex structures with various relevant examples can be formed from them. Some fused pyrazoles also have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .

properties

IUPAC Name

1,3-dimethylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-5(6(7)10)3-9(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXIVMYOLYCNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390244
Record name 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

CAS RN

113100-61-1
Record name 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Masih, AK Agnihotri, JK Srivastava… - … of biochemical and …, 2021 - Wiley Online Library
Due to unavailability of a specific drug/vaccine to attenuate severe acute respiratory syndrome coronavirus 2, the current strategy to combat the infection has been largely dependent …
Number of citations: 34 onlinelibrary.wiley.com
A Ishida, Y Okabe, T Matsushita, T Sekiguchi… - Bioorganic & Medicinal …, 2021 - Elsevier
Somatostatin receptors are members of G-protein coupled receptor superfamily. Receptors can be classified into five subtypes, SSTR1 to 5. The highly potent and orally active SSTR2 …
Number of citations: 1 www.sciencedirect.com
S Di, R Liu, Z Liu, H Xu, H Zhao, Y Lu, P Qi… - Ecotoxicology and …, 2023 - Elsevier
Identification and evaluations of pesticide metabolites are necessary for risk assessment and toxicological research. In this study, the metabolites of penflufen (a widely used chiral …
Number of citations: 2 www.sciencedirect.com

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